molecular formula C5H8O5 B1217692 (S)-2-Hydroxy-2-methylsuccinic acid CAS No. 6236-09-5

(S)-2-Hydroxy-2-methylsuccinic acid

Cat. No. B1217692
CAS RN: 6236-09-5
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S)-2-Hydroxy-2-methylsuccinic acid and its derivatives can involve multiple strategies, including the reaction of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds to produce substituted tetramic acids. Such reactions highlight the versatility and reactivity of succinic acid derivatives in organic synthesis (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996). Moreover, microbial production strategies have been explored for branched-chain dicarboxylate derivatives like 2-methylsuccinic acid, demonstrating the potential for biotechnological applications in polymer synthesis (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of succinic acid derivatives reveals their conformational dynamics. Studies on dicarboxylic acids, including succinic acid, indicate that gauche conformers are generally favored over trans forms due to the torsional freedom of the carbon backbone and hydroxy groups. This conformational preference has significant implications for the reactivity and interactions of these molecules (Jahn et al., 2015).

Scientific Research Applications

Synthesis and Isolation

  • (S)-2-Hydroxy-2-methylsuccinic acid, as a derivative of higher fungi metabolites, is involved in the synthesis and isolation of complex organic compounds. For instance, 2-Butyl-3-methylsuccinic acid and 2-hexylidene-3-methylsuccinic acid have been isolated from the culture medium of Hypoxylon illitum and other fungi, demonstrating the role of similar compounds in fungal metabolites and synthetic methods (Anderson, Edwards, & Whalley, 1985).

Microbial Production

  • The compound plays a crucial role in microbial production, particularly in the bioreduction processes for synthesizing polymers. 2-Methylsuccinic acid (2-MSA), a closely related compound, is synthesized via microbial routes for applications in coatings, cosmetic solvents, and bioplastics. The synthesis involves using enoate reductase-mediated bioreduction, showcasing the use of (S)-2-Hydroxy-2-methylsuccinic acid derivatives in microbial biosynthetic pathways (Wang et al., 2018).

Marine Fungi and Antimalarial Applications

  • In marine fungi research, derivatives of (S)-2-Hydroxy-2-methylsuccinic acid have been identified with antimalarial properties. Compounds like 2-hexylidene-3-methylsuccinic acid show moderate antimalarial activity, highlighting the potential pharmaceutical applications of these derivatives (Chinworrungsee et al., 2001).

Chemical Synthesis and Stereochemistry

  • The chemical synthesis and stereochemical analysis of compounds related to (S)-2-Hydroxy-2-methylsuccinic acid are essential in organic chemistry. For example, the synthesis of (−)-dimethyl 2-cyano-2-methylsuccinate and its absolute configuration determination are crucial in studying unsymmetrical quaternary carbon compounds (Lee, 1973).

Environmental Chemistry

  • In environmental chemistry, derivatives of (S)-2-Hydroxy-2-methylsuccinic acid, such as 2-methylmalonic acid, are studied for their vapor pressures, which are critical in understanding the formation and fate of secondary organic aerosols in atmospheric chemistry (Huisman et al., 2013).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves a discussion of unanswered questions or potential applications of the compound. It could include potential uses in medicine, industry, or research.


For a specific compound, you might find this information in textbooks, scientific articles, or databases like PubChem or ChemSpider. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2S)-2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017263
Record name (S)-2-Hydroxy-2-methylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-2-methylsuccinic acid

CAS RN

6236-09-5
Record name (+)-Citramalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6236-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citramalic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Hydroxy-2-methylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-hydroxy-2-methylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRAMALIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FC6PA80I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Hydroxy-2-methylsuccinic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Hydroxy-2-methylsuccinic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Hydroxy-2-methylsuccinic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Hydroxy-2-methylsuccinic acid
Reactant of Route 5
(S)-2-Hydroxy-2-methylsuccinic acid
Reactant of Route 6
(S)-2-Hydroxy-2-methylsuccinic acid

Citations

For This Compound
3
Citations
G Patlewicz, SD Dimitrov, LK Low, PS Kern… - Regulatory Toxicology …, 2007 - Elsevier
The TImes MEtabolism Simulator platform used for predicting Skin Sensitization (TIMES-SS) is a hybrid expert system that was developed at Bourgas University using funding and data …
Number of citations: 108 www.sciencedirect.com
D Xu, Q Ai, X Chen, Z Wang, H Wei, L Zhou… - Evidence-based …, 2022 - hindawi.com
Naotaifang extract (NTE) is a clinically effective traditional Chinese medicine compound for cerebral ischemia-reperfusion injury. Although NTE can achieve neuroprotective function …
Number of citations: 4 www.hindawi.com
CM Ellison, JC Madden, P Judson… - Molecular …, 2010 - Wiley Online Library
Integrated testing strategies are an important and useful approach to reduce animal usage in toxicity testing. Increased usage of integrated testing strategies is foreseen in current …
Number of citations: 32 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.